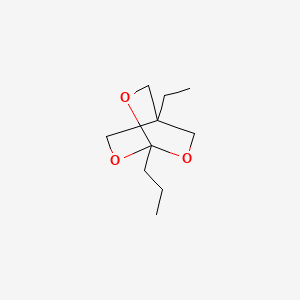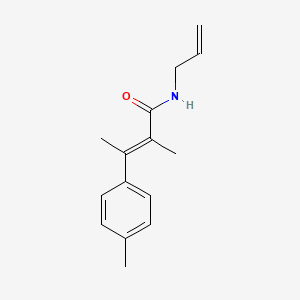
2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- is an organic compound with a complex structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- involves several steps. The starting materials typically include 2-butenamide and 4-methylphenyl derivatives. The reaction conditions often require specific catalysts and solvents to achieve the desired product. The process may involve heating, stirring, and maintaining specific pH levels to ensure the reaction proceeds efficiently.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. The use of advanced technologies such as high-pressure reactors and automated control systems ensures consistent quality and yield. The industrial process may also include purification steps such as distillation, crystallization, and chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays and as a probe to study biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- 2-Butenamide, N-cyclopropyl-2-methyl-3-(4-methylphenyl)-, (E)-
- 2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propynyl-, (E)-
Uniqueness
2-Butenamide, 2-methyl-3-(4-methylphenyl)-N-2-propenyl-, (E)- is unique due to its specific structural features and chemical properties
Propriétés
Numéro CAS |
60548-36-9 |
|---|---|
Formule moléculaire |
C15H19NO |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
(E)-2-methyl-3-(4-methylphenyl)-N-prop-2-enylbut-2-enamide |
InChI |
InChI=1S/C15H19NO/c1-5-10-16-15(17)13(4)12(3)14-8-6-11(2)7-9-14/h5-9H,1,10H2,2-4H3,(H,16,17)/b13-12+ |
Clé InChI |
USSPLFGFHXEMPX-OUKQBFOZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C(\C)/C(=O)NCC=C)/C |
SMILES canonique |
CC1=CC=C(C=C1)C(=C(C)C(=O)NCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


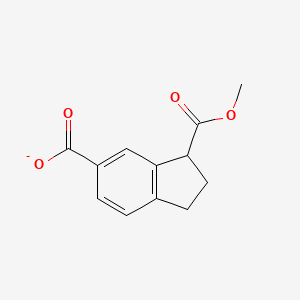
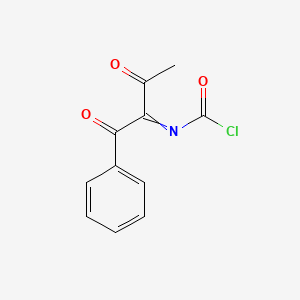
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
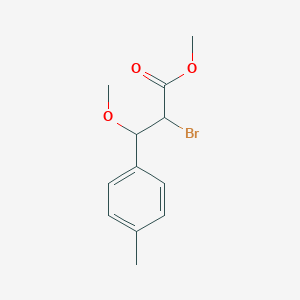
![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)


![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
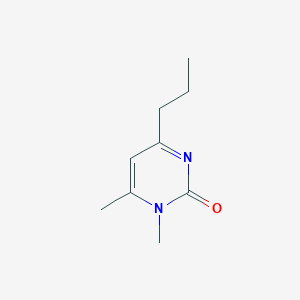
![2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594794.png)
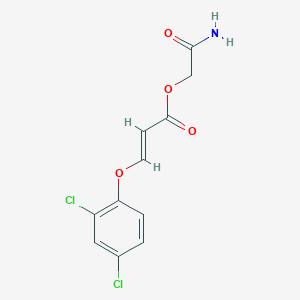
![3,3a,4,9-Tetrahydro-2H-pyrrolo[2,3-b]quinolin-2-one](/img/structure/B14594798.png)

